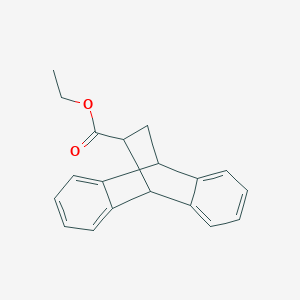

Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate

Description

Properties

Molecular Formula |

C19H18O2 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

ethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate |

InChI |

InChI=1S/C19H18O2/c1-2-21-19(20)17-11-16-12-7-3-5-9-14(12)18(17)15-10-6-4-8-13(15)16/h3-10,16-18H,2,11H2,1H3 |

InChI Key |

AIEQMWJRXXBTLB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate typically involves the reaction of anthracene with ethyl acrylate under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and high-yielding. In this method, anthracene and ethyl acrylate are mixed in a suitable solvent such as xylene and irradiated with microwaves. The reaction is typically carried out at a power of 1000 W for 6-8 minutes, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of continuous flow reactors and advanced microwave technology can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

While there isn't a lot of information available specifically for "Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate," the search results provide information on related compounds and their applications, which can give insights into the potential uses of this specific molecule.

Potential Applications Based on Related Compounds

-

Anticancer Activity:

- Diethyl 9,10-dihydro-9,10-ethanoanthracene derivatives have demonstrated antiproliferative effects against cancer cell lines, including chronic lymphocytic leukemia (CLL) cells. Some compounds have shown IC50 values of less than 10 µM in poor-prognosis CLL cells. The most potent compounds significantly reduced cell viability compared to standard treatments like fludarabine phosphate.

- Studies suggest that modifications at the ethano bridge can influence the compound's ability to inhibit cancer cell growth. Nitrovinyl substituents, for example, enhance anticancer activity due to increased electron-withdrawing effects.

- In Burkitt's Lymphoma, ethanoanthracene derivatives have shown potential through apoptotic pathway activation.

-

Chemical Reactions and Synthesis:

- Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate can undergo oxidation to form corresponding carboxylic acids, reduction to convert ester groups to alcohols, and electrophilic substitution reactions on the aromatic ring.

- Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3), and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Material Science:

- The unique ethano bridge in diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate enhances its rigidity and electronic properties, making it suitable for applications in organic electronics and supramolecular chemistry.

- Surgical Adhesives:

Table of Ethanoanthracene Derivatives and their Anticancer Activity

| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| Diethyl 9,10-dihydro-9,10-ethanoanthracene | <10 | CLL | Induction of apoptosis via ROS |

| Dimethyl 9,10-dihydro-9,10-ethanoanthracene | >20 | Breast Cancer | Cell cycle arrest |

| Ethanoanthracene derivatives | <15 | Burkitt's Lymphoma | Apoptotic pathway activation |

** structural characteristics**

- The compound features a unique ethano bridge that enhances its rigidity and electronic properties, making it suitable for applications in organic electronics and supramolecular chemistry.

Precautions

Mechanism of Action

The mechanism of action of Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at C-9 and C-10

Nitrovinyl-Substituted Derivatives

Compounds such as (E)-10-(2-nitrovinyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxylate (19b) and its methyl ester analogue (19c) exhibit enhanced antiproliferative activity against Burkitt lymphoma (BL) cell lines (IC50 values: 0.09–0.24 µM) compared to unsubstituted derivatives. The nitrovinyl group at C-9 is critical for activity, as removal reduces potency (>60% cell viability in MUTU-I and DG-75 lines) .

Chlorinated Derivatives

Chlorinated analogues, such as 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid and its esters, show distinct electronic properties due to chlorine’s electronegativity. X-ray studies reveal planar geometries with Hirshfeld surfaces dominated by H···Cl interactions . These compounds demonstrate moderate antiproliferative activity against lung (A549) and liver (HepG2) carcinoma cells, though less potent than nitrovinyl derivatives .

Maleimide and Cyanovinyl Derivatives

Maleimide-substituted compounds (e.g., 15, 16b, 16c) show selective toxicity toward BL cells over peripheral blood mononuclear cells (PBMCs). Cyanovinyl substituents (e.g., 23a–f) reduce activity compared to nitrovinyl analogues, highlighting the nitro group’s role in ROS-mediated apoptosis .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

The dimethyl ester of trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (H4) exhibits altered host-guest selectivity compared to the carboxylic acid form (H1). H4 preferentially binds ethylbenzene over xylene isomers, whereas H1 selectively encapsulates p-dichlorobenzene .

Sulfonyl and Cyano Derivatives

9,10-Ethanoanthracene-11-sulfonyl fluoride and 12-cyano-9,10-dihydro-9,10-ethanoanthracene introduce reactive groups that modulate electronic properties. Sulfonyl fluorides act as leaving groups in nucleophilic substitutions, while cyano groups enhance dipole moments .

Antiproliferative Activity

Key SAR Insights :

- Nitrovinyl and maleimide groups at C-9 enhance potency via ROS induction and apoptosis.

- Chlorine and ester groups improve solubility but reduce cytotoxicity.

Host-Guest Chemistry and Physical Properties

- Selectivity in Inclusion Complexes :

- Dipole Moments : Nitrovinyl derivatives exhibit higher dipole moments (4.5–5.2 D) than chlorinated analogues (3.8–4.1 D), influencing molecular recognition .

Biological Activity

Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antiproliferative effects, receptor modulation, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an ethano bridge that contributes to the rigidity and unique electronic properties of the molecule. Its molecular formula is with a molecular weight of 302.35 g/mol.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of compounds derived from the 9,10-dihydro-9,10-ethanoanthracene scaffold. For instance, a library of these compounds was evaluated against Burkitt's lymphoma (BL) cell lines (MUTU-1 and DG-75). The results indicated that certain derivatives exhibited significant pro-apoptotic effects, suggesting potential as therapeutic agents for lymphomas .

Table 1: Antiproliferative Activity in BL Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 9 | MUTU-1 | 5.2 | Induction of apoptosis |

| Compound 12 | DG-75 | 3.8 | Inhibition of cell growth |

Receptor Modulation

The compound has also been identified as a glucocorticoid receptor modulator. A study reported that dihydro-9,10-ethano-anthracene carboxamides displayed a promising dissociation profile between transrepression and transactivation activities on the glucocorticoid receptor. This suggests that derivatives of this compound could be developed into selective glucocorticoid receptor modulators with therapeutic applications in inflammatory and autoimmune diseases .

The mechanism behind the biological activity of this compound involves its interaction with various molecular targets:

- Calcium Channel Blockade : The compound has shown activity as L-type Ca channel blockers.

- Receptor Interaction : It interacts with glucocorticoid and cannabinoid receptors.

- Multidrug Resistance Modulation : It has potential as an inhibitor of drug efflux mechanisms in multidrug-resistant cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of dihydro-9,10-ethano-anthracene derivatives for their anticancer properties. The study found that specific modifications to the ethanoanthracene scaffold significantly enhanced antiproliferative activity against BL cell lines .

Q & A

What are the common synthetic routes for Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate, and how are impurities removed during purification?

The compound is typically synthesized via Diels-Alder reactions between anthracene derivatives and dienophiles like ethyl acrylate. For example, (E)-9-(2-nitrovinyl)anthracene reacts with ethyl acrylate under thermal or microwave-assisted conditions to form the ethanoanthracene framework (https://arxiv.org/abs/evidence1 ). Purification involves column chromatography using silica gel with gradients of petroleum ether and ethyl acetate (e.g., 5:1 ratio) to isolate the product from unreacted starting materials or by-products. Microwave synthesis (e.g., 300 W, 5 min) significantly improves yield (up to 92%) compared to traditional heating (https://arxiv.org/abs/evidence14 ).

Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Key techniques include:

- NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and ethano-bridge carbons (δ 40–50 ppm). The trans-configuration of the ethano bridge is confirmed by coupling constants (e.g., Hz) (https://arxiv.org/abs/evidence1 ).

- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 302.1055) (https://arxiv.org/abs/evidence1 ).

- X-ray crystallography : Resolve bond lengths (e.g., C–C bridge: 1.54–1.58 Å) and dihedral angles (e.g., 61–67° between aromatic rings) (https://arxiv.org/abs/evidence10 ).

How is this compound utilized in biochemical research, particularly in drug discovery?

Derivatives of this scaffold exhibit antiproliferative activity against cancer cell lines. For example, chlorinated analogs (e.g., ethyl 3-(1,8-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)propanoate) showed 92% yield in hydrogenation reactions and were screened for reversing chloroquine resistance in Plasmodium falciparum (https://arxiv.org/abs/evidence9 ). Structural modifications (e.g., nitrovinyl groups) enhance target specificity in lymphoma studies (https://arxiv.org/abs/evidence1 ).

What experimental design considerations are critical when optimizing reaction conditions for derivatives?

- Catalyst selection : 10% Pd/C for hydrogenation of unsaturated esters (https://arxiv.org/abs/evidence9 ).

- Solvent systems : THF/NaOH for hydrolysis or ether for extraction (https://arxiv.org/abs/evidence5 ).

- Temperature control : Microwave irradiation (50–100°C) reduces reaction time from hours to minutes (https://arxiv.org/abs/evidence14 ).

- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) stabilize intermediates but may require adjusted stoichiometry (https://arxiv.org/abs/evidence1 ).

How can contradictory spectral data (e.g., NMR or X-ray) be resolved during structural elucidation?

- Multi-technique validation : Cross-check NMR assignments with X-ray diffraction data. For example, H...O hydrogen bonds (1.681–2.510 Å) in crystal structures validate proton environments observed in NMR (https://arxiv.org/abs/evidence10 ).

- DFT calculations : Compare computed - and -NMR shifts (R = 0.97–0.99 correlation) with experimental data to resolve ambiguities (https://arxiv.org/abs/evidence10 ).

What insights do Hirshfeld surface and DFT analyses provide about crystal packing and intermolecular interactions?

Hirshfeld analysis reveals dominant H...Cl (2.731 Å) and O...H (1.681–2.510 Å) interactions stabilizing the crystal lattice. DFT further identifies electron density distributions, showing anthracene rings as electron-rich regions prone to electrophilic attack (https://arxiv.org/abs/evidence10 ). These methods complement X-ray data to predict solubility and reactivity.

How are structure-activity relationships (SAR) developed for derivatives targeting biological activity?

- Pharmacophore modeling : Define essential moieties (e.g., ethano bridge, carboxylate ester) for chloroquine resistance reversal (https://arxiv.org/abs/evidence13 ).

- Substituent screening : Chlorine atoms at positions 1 and 8 enhance antimalarial activity, while nitro groups improve anticancer potency (https://arxiv.org/abs/evidence1 ).

- Docking studies : Simulate interactions with amino acid residues (e.g., Lys76 in PfCRT) to prioritize synthetic targets (https://arxiv.org/abs/evidence13 ).

What computational methods are used to predict the electronic behavior of this compound?

- DFT : Optimize geometry at B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps (https://arxiv.org/abs/evidence10 ).

- QSAR : Correlate substituent electronegativity with biological activity using regression models (R > 0.85) (https://arxiv.org/abs/evidence13 ).

How do substituents on the anthracene core influence reactivity in Diels-Alder reactions?

Electron-donating groups (e.g., methoxy) increase diene reactivity, accelerating cycloaddition. Conversely, electron-withdrawing groups (e.g., nitro) slow reactions but improve regioselectivity. Steric effects from bulky substituents (e.g., phenyl) may necessitate higher temperatures (>100°C) (https://arxiv.org/abs/evidence1 ).

What strategies address low yields or side reactions in derivative synthesis?

- Protecting groups : Use acetyl or tosyl groups to shield reactive amines during functionalization (https://arxiv.org/abs/evidence15 ).

- Catalyst optimization : Switch from Pd/C to Rh/AlO for selective hydrogenation of nitro groups without reducing esters (https://arxiv.org/abs/evidence9 ).

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates (https://arxiv.org/abs/evidence1 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.